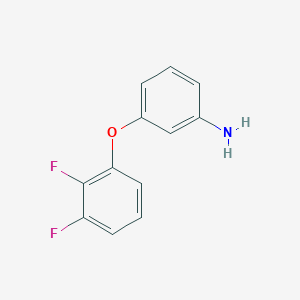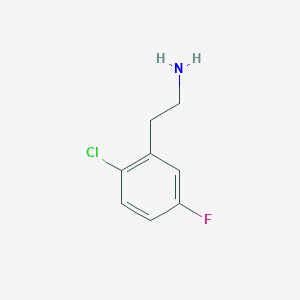![molecular formula C26H28N4O3 B12433981 N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibegron is a selective beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. It is marketed under the brand name Gemtesa. Vibegron works by relaxing the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing symptoms of urinary urgency, frequency, and incontinence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vibegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the phenyl and pyrimidine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of vibegron follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Vibegron undergoes several types of chemical reactions, including:
Oxidation: Vibegron can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vibegron, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Vibegron has several scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Helps in understanding the role of beta-3 adrenergic receptors in bladder function.
Medicine: Used in clinical trials and studies to evaluate its efficacy and safety in treating overactive bladder.
Industry: Employed in the development of new therapeutic agents targeting beta-3 adrenergic receptors .
Mecanismo De Acción
Vibegron exerts its effects by selectively binding to and activating beta-3 adrenergic receptors located on the detrusor smooth muscle of the bladder. This activation leads to relaxation of the bladder muscle during the storage phase of the fill-void cycle, thereby increasing bladder capacity and reducing symptoms of overactive bladder .
Comparación Con Compuestos Similares
Similar Compounds
Mirabegron: Another beta-3 adrenergic receptor agonist used for overactive bladder.
Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action.
Tolterodine: Another antimuscarinic agent used for overactive bladder .
Uniqueness of Vibegron
Vibegron is unique in its high selectivity for beta-3 adrenergic receptors, which minimizes the risk of side effects associated with beta-1 and beta-2 adrenergic receptor activation. Additionally, vibegron has a favorable safety profile and is less likely to interact with other medications compared to similar compounds .
Propiedades
Fórmula molecular |
C26H28N4O3 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-[4-[[5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33) |
Clave InChI |
DJXRIQMCROIRCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


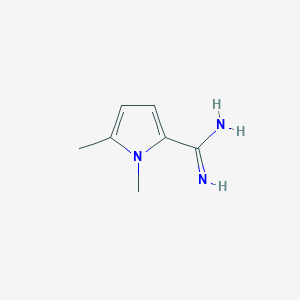
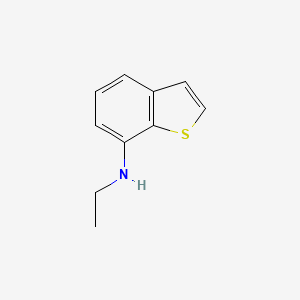
![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)
![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)
![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)
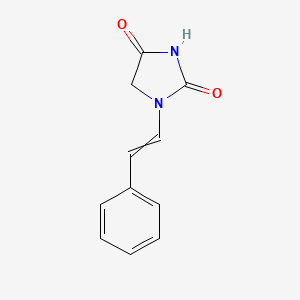

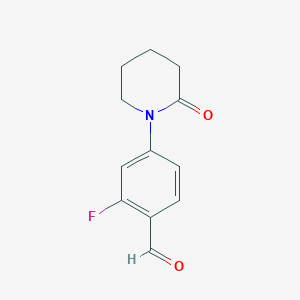
![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
